![molecular formula C19H17BrN4 B3988112 7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3988112.png)
7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidines and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and receptors in the body, which play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have a significant impact on various biological processes such as cell proliferation, apoptosis, and DNA synthesis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its high potency and specificity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the research and development of 7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine. Some of these directions include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its pharmacokinetic and pharmacodynamic properties.
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific research studies. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects have been extensively studied. However, further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties and to explore its potential therapeutic applications in other diseases.
Scientific Research Applications
The potential therapeutic applications of 7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have been extensively studied in recent years. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4/c1-2-13-3-5-14(6-4-13)17-11-18(15-7-9-16(20)10-8-15)24-19(23-17)21-12-22-24/h3-12,18H,2H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOAXVSAQMMENY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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